2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O/c1-2-5(7-3-1)6-9-8-4-10-6/h4-5,7H,1-3H2 |
InChI Key |
HYSNXVPAKDTRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=CO2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydrazide Formation
Boc-protected proline is reacted with ethyl chloroformate in tetrahydrofuran (THF) to form a mixed anhydride intermediate, which is subsequently treated with hydrazine to yield the corresponding hydrazide. This step proceeds at room temperature, achieving high conversion rates due to the electrophilic reactivity of the anhydride.
Step 2: Diacylhydrazide Synthesis
The hydrazide intermediate is acylated with an acid chloride in THF, forming a diacylhydrazide. The choice of acid chloride dictates the substituent at the 5-position of the oxadiazole ring. For example, aryl chlorides introduce aromatic groups, while alkyl chlorides furnish aliphatic side chains.
Step 3: Cyclodehydration
Cyclization of the diacylhydrazide is achieved using dehydrating agents such as phosphorus pentoxide (P$$2$$O$$5$$) or thionyl chloride (SOCl$$_2$$). These reagents facilitate intramolecular nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, forming the oxadiazole ring. The Boc-protecting group remains intact during this step, ensuring stability of the pyrrolidine moiety.
Step 4: Deprotection and Functionalization
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding the free pyrrolidine-2-yl-oxadiazole scaffold. Subsequent functionalization with acid chlorides or isocyanates introduces N-substituents, broadening the compound’s pharmacological profile.
Advantages :
- High regioselectivity due to Boc-group directionality.
- Compatibility with diverse acid chlorides for structural diversification.
- Gram-scale feasibility, as reported in patent documentation.
Limitations :
- Use of corrosive dehydrating agents (e.g., SOCl$$_2$$) necessitates stringent safety protocols.
- Boc deprotection requires acidic conditions, which may degrade acid-sensitive functional groups.
Cyclization of Diacylhydrazides Using Alternative Dehydrating Agents
Recent advances have expanded the repertoire of dehydrating agents for oxadiazole synthesis, offering milder and more sustainable alternatives:
Phosphorus-Based Reagents
Phosphorus oxychloride (POCl$$3$$) and phosphorus pentachloride (PCl$$5$$) are effective in promoting cyclization via phosphorylation of the carbonyl oxygen, enhancing electrophilicity for ring closure. For example, Keshari K. Jha et al. demonstrated POCl$$_3$$-mediated synthesis of 1,3,4-oxadiazoles from acylhydrazides in yields exceeding 85%.
Carbodiimide Derivatives
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) has emerged as a non-corrosive dehydrating agent. Yang et al. utilized EDC·HCl for regioselective cyclization of thiosemicarbazides to 2-amino-1,3,4-oxadiazoles, achieving yields up to 92% under ambient conditions. This method is particularly advantageous for acid-sensitive substrates.
Hypervalent Iodine Reagents
Kavit N. Patel et al. reported oxidative desulfurization of thiosemicarbazides using iodobenzene and Oxone, yielding 2-amino-1,3,4-oxadiazoles. This approach avoids toxic byproducts and operates under aqueous conditions, aligning with green chemistry principles.
Alternative Synthetic Routes
Palladium-Catalyzed Oxidative Annulation
T. Fang et al. developed a Pd-catalyzed method for synthesizing 2-amino-1,3,4-oxadiazoles via oxidative annulation of hydrazides with isocyanides. While primarily used for aryl derivatives, this strategy could be adapted for pyrrolidine-containing analogs by employing proline-derived isocyanides.
Photocatalytic Cyclization
Kapoorr et al. demonstrated visible-light-driven cyclization of semicarbazones using eosin-Y and atmospheric oxygen. This method offers rapid reaction times (≤2 hours) and high yields (up to 94%), though its applicability to pyrrolidine systems remains unexplored.
Chemical Reactions Analysis
2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Diphenyl-1,3,4-Oxadiazole Derivatives (CNS Activity)
Substitution at the C2 and C5 positions of the oxadiazole ring with electron-withdrawing groups (EWGs) significantly enhances CNS depressant activity. Key examples include:
Trifluoromethyl Pyridine-Oxadiazole Hybrids (Insecticidal Activity)
2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives exhibit potent insecticidal activity. The trifluoromethyl group increases lipophilicity, improving membrane penetration, while the pyridine ring enables π-stacking with insect nicotinic acetylcholine receptors .
Key Finding : These compounds showed >80% mortality against Plutella xylostella larvae at 100 ppm, outperforming commercial insecticides in preliminary trials .
Sulfonyl Amino-1,3,4-Oxadiazoles (Antimicrobial Activity)
Substitution with sulfonyl amino groups (e.g., 2-(p-toluene sulfonyl amino)-5-phenyl-1,3,4-oxadiazole) confers broad-spectrum antimicrobial activity.
| Compound IVa | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus | |
|---|---|---|---|
| IVa | 12.5 | 25.0 |
Structural Advantage : The sulfonyl group enhances solubility and disrupts bacterial cell wall synthesis .
Pyridyl and Pyrrolidinyl Oxadiazoles (Anticancer Activity)
| Compound | Target Mechanism | IC50 (μM) | Reference |
|---|---|---|---|
| Zibotentan (AstraZeneca) | Endothelin receptor antagonist | 0.88 | |
| 2-(Phenylsulfanylmethyl)phenyl derivative | Tubulin polymerization inhibition | 1.2 |
Comparison : The pyrrolidine moiety in 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole may mimic the binding of pyrrolidine-containing tubulin inhibitors, though specific data are pending .
Thioether-1,3,4-Oxadiazoles (Fungicidal and Herbicidal Activity)
Thioether derivatives (e.g., compound 5g) exhibit dual fungicidal and herbicidal activity.
| Compound 5g | Fungicidal Activity (% Inhibition at 50 μg/mL) | Herbicidal Activity (Bleaching Effect) | |
|---|---|---|---|
| 5g | 85% (Sclerotinia sclerotiorum) | Yes |
Structural Feature : The bromobenzylthio group enhances binding to succinate dehydrogenase (SDH) in fungi .
Adamantyl-Substituted Oxadiazoles (Structural Studies)
Crystal structures of adamantyl-substituted oxadiazoles reveal that para-substituents (e.g., NO2, Br, F) influence packing efficiency and intermolecular interactions:
| Compound (CSD Refcode) | Substituent | Crystal System | Space Group | |
|---|---|---|---|---|
| LAPVOP | 4-NO2 | Monoclinic | P21/c | |
| SOSXIJ | 4-Br | Monoclinic | P21/c |
Implication : Bulky substituents like adamantyl may enhance metabolic stability in vivo .
Q & A
Basic: What are the common synthetic routes for 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole derivatives?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. A primary method includes the cyclization of hydrazides with carboxylic acids or their derivatives (e.g., acid chlorides or esters) under dehydrating conditions. For example, hydrazides can react with acyl chlorides to form diacylhydrazines, which are then cyclized using agents like POCl₃ or PCl₅ to yield the oxadiazole ring . Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time from hours to minutes while maintaining high yields (e.g., 80–90% under optimized conditions) .
Basic: How does the stability of the 1,3,4-oxadiazole ring influence its applicability in drug design?
The 1,3,4-oxadiazole ring exhibits aromatic stability due to its planar structure and delocalized π-electrons, making it resistant to metabolic degradation. Substituents significantly affect stability; electron-withdrawing groups (EWGs) like nitro or trifluoromethyl enhance stability by reducing electron density on the ring, while electron-donating groups (EDGs) may decrease it . Stability is critical for pharmacokinetic properties, as demonstrated in derivatives with EWGs showing prolonged half-lives in vitro .
Advanced: What experimental strategies are used to analyze substituent effects on the bioactivity of 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole derivatives?
Researchers employ systematic structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents at C2 and C5 positions. For example:
- Electron-withdrawing groups (EWGs) at C2/C5 (e.g., -NO₂, -Cl) enhance CNS depressant activity, as seen in compounds XIV and XV (59–64% inhibition in PTZ-induced seizures vs. 45% for unsubstituted analogs) .
- Bulkier substituents (e.g., pyrrolidinyl or pyridinyl groups) improve binding affinity to target receptors like GABA-A or NMDA, validated via molecular docking (binding energies: −8.2 to −9.6 kcal/mol) .
Methodologically, differential scanning calorimetry (DSC) and HPLC purity analysis are used to correlate substituent effects with compound stability and activity .
Advanced: How can molecular docking guide the design of 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole derivatives for anticancer applications?
Docking studies predict interactions between oxadiazole derivatives and cancer targets (e.g., EGFR, tubulin). For instance:
- Derivatives with pyridinyl substituents show strong hydrogen bonding with EGFR’s ATP-binding site (bond length: 2.1–2.3 Å) .
- Hybrid molecules (e.g., oxadiazole-thiazolidinone hybrids) exhibit dual inhibition of topoisomerase II and PARP-1, with IC₅₀ values of 0.8–1.2 μM in MCF-7 cells .
Methodologically, AutoDock Vina or Schrödinger Suite are used for docking, followed by MD simulations (100 ns trajectories) to validate binding stability .
Basic: What in vitro assays are recommended for initial screening of biological activity in oxadiazole derivatives?
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents (ED₅₀: 15–30 mg/kg for active derivatives) .
- Anticancer screening : MTT assay against cell lines (e.g., HeLa, A549) with IC₅₀ values <10 μM considered promising .
- Anti-inflammatory activity : Carrageenan-induced paw edema model, comparing % inhibition to standards like indomethacin (59–62% at 20 mg/kg) .
Advanced: How do crystallographic studies inform the structural optimization of oxadiazole derivatives?
Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and packing interactions critical for stability. For example:
- The oxadiazole ring in 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole has a planar conformation (dihedral angle: 2.5° between rings), favoring π-π stacking with aromatic residues in target proteins .
- Hydrogen-bonding networks (e.g., C–H···N interactions) stabilize crystal lattices, improving solubility and bioavailability .
Basic: What analytical techniques are essential for characterizing 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., pyrrolidinyl protons at δ 1.8–2.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ at m/z 248.0925 for C₁₁H₁₄N₃O₂) .
- HPLC : Purity >95% is required for pharmacological studies .
Advanced: What computational tools are used to predict ADMET properties of oxadiazole derivatives?
- SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- ProTox-II : Estimates toxicity profiles (e.g., LD₅₀ = 280 mg/kg for compound XV, classified as Category 4) .
- Molinspiration : Calculates drug-likeness scores (>0.5 indicates favorable properties) .
Basic: How are contradictions in biological activity data resolved for oxadiazole derivatives?
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1–100 μM).
- Target-specific assays : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .
- Meta-analysis : Compare results across studies (e.g., IC₅₀ variability in MCF-7 cells: ±15%) to identify outliers .
Advanced: What strategies improve the selectivity of 2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole derivatives for cancer vs. healthy cells?
- Prodrug design : Incorporate enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments .
- Dual-targeting hybrids : Combine oxadiazole with pharmacophores like benzofuran (e.g., compound 4a, selectivity index: 8.2 for HeLa vs. HEK293) .
- Pharmacophore modeling : Align substituents with hydrophobic pockets in cancer-specific proteins (e.g., tubulin’s colchicine site) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
